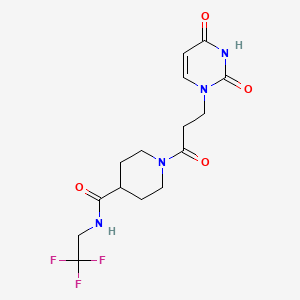
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H19F3N4O4 and its molecular weight is 376.336. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The compound serves as a crucial intermediate in the synthesis of novel organic molecules, particularly in the creation of various heterocyclic compounds. For instance, it has been utilized in the synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, which are synthesized using arylaldehydes, ammonium acetate, and acetoacetanilide. These compounds have potential applications in medicinal chemistry due to their structural complexity and unique chemical properties (V. Vijayakumar, P. Karthikeyan, & S. Sarveswari, 2014).
Polyamide Synthesis
Research has also explored the use of related compounds in the synthesis of polyamides containing uracil and adenine. This involves the reaction with dimethyl methylenesuccinate, followed by hydrolysis, indicating its versatility in polymer chemistry. The resulting polyamides, with molecular weights ranging from about 1000–5000, have potential applications in materials science, showcasing the compound's role in developing new polymeric materials (M. Hattori & M. Kinoshita, 1979).
Anti-inflammatory and Analgesic Agents
Furthermore, derivatives of the compound have been synthesized for potential use as anti-inflammatory and analgesic agents. Through various chemical reactions, novel compounds were created with significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. This demonstrates the compound's potential application in drug discovery and pharmaceutical research (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Inhibitors of Soluble Epoxide Hydrolase
The compound has been identified as a key structure in the development of inhibitors of soluble epoxide hydrolase, critical for various biological processes. The research found that the triazine heterocycle, closely related to the compound , is essential for high potency and selectivity, indicating its significance in therapeutic applications (R. Thalji et al., 2013).
Anti-angiogenic and DNA Cleavage Studies
Lastly, novel derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. This underscores the compound's relevance in cancer research and its contribution to the development of new treatments (Vinaya Kambappa et al., 2017).
Propiedades
IUPAC Name |
1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O4/c16-15(17,18)9-19-13(25)10-1-5-21(6-2-10)12(24)4-8-22-7-3-11(23)20-14(22)26/h3,7,10H,1-2,4-6,8-9H2,(H,19,25)(H,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQRPFOOSVZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


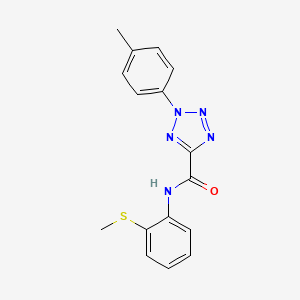
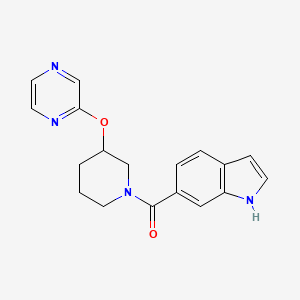
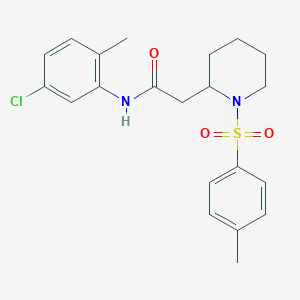
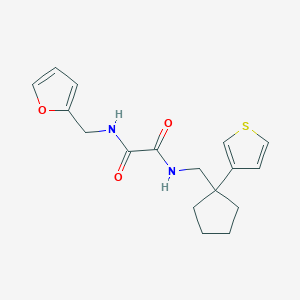
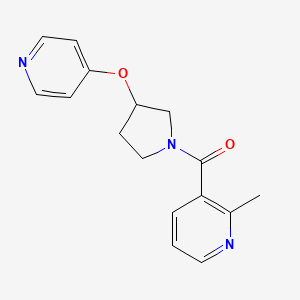


![6-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-bromo-1-(cyclopropylcarbonyl)indoline](/img/structure/B2873089.png)
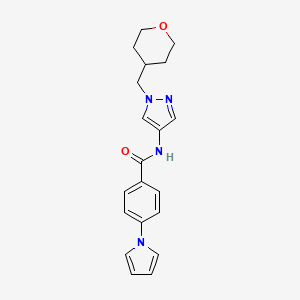
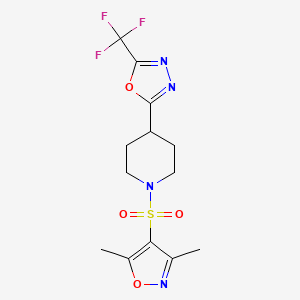
![1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2873095.png)
![5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2873096.png)
![(1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2873098.png)